4-(2-Nitroethenyl)-2H-1,3-benzodioxole
Overview
Description
4-(2-Nitroethenyl)-2H-1,3-benzodioxole is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and a nitroethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethenyl)-2H-1,3-benzodioxole typically involves the nitration of benzodioxole derivatives. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the formation of the nitroethenyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes. These processes are optimized to maximize yield and purity while minimizing by-products and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitroethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-Nitroethenyl)-2H-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block for the construction of diverse molecular structures.
Biology: In biological research, the compound is employed in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, providing insights into molecular interactions and pathways.
Medicine: Medically, this compound is explored for its potential therapeutic properties. It is investigated for its use in the development of new drugs, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an essential component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(2-Nitroethenyl)-2H-1,3-benzodioxole exerts its effects involves its interaction with specific molecular targets. The nitroethenyl group can act as an electrophile, forming bonds with nucleophilic sites on biological molecules. This interaction can modulate biological processes and pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
4-(2-Nitrovinyl)indole
1-Nitro-2-(2-nitroethenyl)benzene
1,2-Dihydroxy-4-(nitroethenyl)benzene
Uniqueness: 4-(2-Nitroethenyl)-2H-1,3-benzodioxole stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity compared to its similar compounds
Properties
IUPAC Name |
4-(2-nitroethenyl)-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-10(12)5-4-7-2-1-3-8-9(7)14-6-13-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESIDMAMNBQDIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712105 | |
Record name | 4-(2-Nitroethenyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917773-70-7 | |
Record name | 4-(2-Nitroethenyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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